molecular formula C23H31ClN4O3S B220748 8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione CAS No. 118856-18-1

8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione

Cat. No. B220748
CAS RN: 118856-18-1
M. Wt: 479 g/mol
InChI Key: SJNUGCDXGXJGMU-UHFFFAOYSA-N
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Description

The (1,2-benzisothiazol-3-yl)piperazine derivative, also known as Compound 24 (BMY 13859-1), has been studied for its potential antipsychotic activity .


Synthesis Analysis

The specific synthesis process for this compound is not mentioned in the available resources .


Molecular Structure Analysis

The molecular structure analysis is not provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Mechanism of Action

Compound 24 has shown potent affinity for dopaminergic binding sites, and even greater affinity for serotonin receptors, suggesting a serotonergic component may be relevant to its atypical profile .

Safety and Hazards

The compound’s lack of typical neuroleptic-like effects in the rat catalepsy test and its failure to produce dopamine receptor supersensitivity following chronic administration indicate that it should not cause the movement disorders commonly associated with antipsychotic therapy .

Future Directions

Compound 24 is currently undergoing clinical evaluation in schizophrenic patients .

properties

IUPAC Name

8-[3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]propoxy]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S.ClH/c28-20-16-23(8-3-4-9-23)17-21(29)27(20)30-15-5-10-25-11-13-26(14-12-25)22-18-6-1-2-7-19(18)31-24-22;/h1-2,6-7H,3-5,8-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNUGCDXGXJGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)OCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922795
Record name 8-{3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]propoxy}-8-azaspiro[4.5]decane-7,9-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione

CAS RN

118856-18-1
Record name 8-BPPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118856181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-{3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]propoxy}-8-azaspiro[4.5]decane-7,9-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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